![molecular formula C18H12N2O2 B2382626 2-{[(E)-(2-羟基苯基)亚甲基]氨基}-5-苯基-3-呋喃腈 CAS No. 325809-26-5](/img/structure/B2382626.png)

2-{[(E)-(2-羟基苯基)亚甲基]氨基}-5-苯基-3-呋喃腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

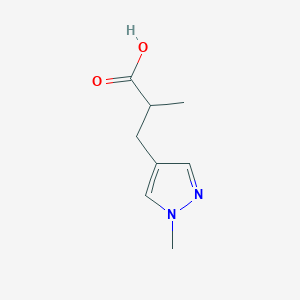

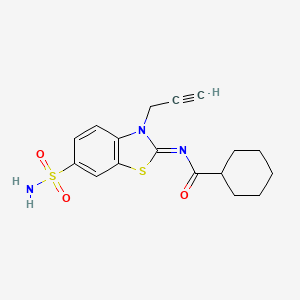

The compound “2-{[(E)-(2-hydroxyphenyl)methylidene]amino}-5-phenyl-3-furonitrile” is a solid substance . It has a molecular weight of 288.31 . The IUPAC name for this compound is 2-{[(E)-(2-hydroxyphenyl)methylidene]amino}-5-phenyl-3-furonitrile . The InChI code for this compound is 1S/C18H12N2O2/c19-11-15-10-17(13-6-2-1-3-7-13)22-18(15)20-12-14-8-4-5-9-16(14)21/h1-10,12,21H/b20-12+ .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C18H12N2O2/c19-11-15-10-17(13-6-2-1-3-7-13)22-18(15)20-12-14-8-4-5-9-16(14)21/h1-10,12,21H/b20-12+ .Physical And Chemical Properties Analysis

This compound is a solid . It has a molecular weight of 288.31 . The IUPAC name for this compound is 2-{[(E)-(2-hydroxyphenyl)methylidene]amino}-5-phenyl-3-furonitrile . The InChI code for this compound is 1S/C18H12N2O2/c19-11-15-10-17(13-6-2-1-3-7-13)22-18(15)20-12-14-8-4-5-9-16(14)21/h1-10,12,21H/b20-12+ .科学研究应用

脲酶抑制

该化合物已被鉴定为一种有效的脲酶抑制剂 . 脲酶是一种催化尿素水解为二氧化碳和氨的酶,这一过程可能导致某些疾病的发病机制。因此,脲酶抑制剂具有潜在的治疗应用。

抗菌活性

该化合物已显示出显著的抗菌活性 . 它针对选定的微生物进行了测试,并对所有测试的微生物表现出抗菌活性,除了白色念珠菌分离株 . 这表明该化合物可用于开发新的抗菌药物。

抗氧化活性

该化合物还与抗氧化活性有关 . 抗氧化剂是能够预防或减缓由自由基引起的细胞损伤的物质,自由基是不稳定的分子,机体在对环境和其他压力的反应中产生。

席夫碱配体

该化合物是一种席夫碱配体 . 席夫碱由于其能够与金属形成稳定的配合物,因此经常用于配位化学。这些配合物已被研究用于其潜在的生物活性。

药物制剂开发

该化合物已被研究用于其作为药物制剂的潜力 . 开发新的药物制剂是药物化学和医疗保健行业的至关重要的方面。

配位络合物

作用机制

Target of Action

Similar compounds have been known to target bacterial proteins, making them effective as antibacterial agents .

Mode of Action

The compound interacts with its targets, potentially bacterial proteins, by binding to them. The binding affinity of the compound for E. coli was found to be 6.6 kcal/mol, indicating a strong interaction . This interaction can disrupt the normal function of the target proteins, leading to the antibacterial effects observed.

Result of Action

The compound exhibits antimicrobial activity against several tested microorganisms . It was found to be ineffective against candida albicans isolate, which exhibited zero diameter zone of inhibition

实验室实验的优点和局限性

2-{[(E)-(2-hydroxyphenyl)methylidene]amino}-5-phenyl-3-furonitrile has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it can be stored at room temperature. In addition, it is relatively stable, and it has a relatively low toxicity. However, there are some limitations to its use in laboratory experiments. For example, it is not soluble in water, and it is not suitable for long-term storage.

未来方向

The potential applications of 2-{[(E)-(2-hydroxyphenyl)methylidene]amino}-5-phenyl-3-furonitrile are still being explored. Possible future directions include the development of new drugs based on its structure, the exploration of its mechanism of action, and the study of its biochemical and physiological effects. In addition, further research could be conducted on the synthesis of new derivatives of 2-{[(E)-(2-hydroxyphenyl)methylidene]amino}-5-phenyl-3-furonitrile, and the development of new delivery systems for its use in laboratory experiments.

合成方法

2-{[(E)-(2-hydroxyphenyl)methylidene]amino}-5-phenyl-3-furonitrile is synthesized using a two-step reaction, beginning with the reaction of 2-amino-5-phenyl-3-furonitrile and 2-hydroxybenzaldehyde. This reaction is followed by a condensation reaction of the product with ethyl chloroformate. The final product is purified by column chromatography.

安全和危害

属性

IUPAC Name |

2-[(E)-(2-hydroxyphenyl)methylideneamino]-5-phenylfuran-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2O2/c19-11-15-10-17(13-6-2-1-3-7-13)22-18(15)20-12-14-8-4-5-9-16(14)21/h1-10,12,21H/b20-12+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGKAPNHRYVQTIE-UDWIEESQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(O2)N=CC3=CC=CC=C3O)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CC(=C(O2)/N=C/C3=CC=CC=C3O)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2-chloropyridin-3-yl)carbamothioyl]-2-fluorobenzamide](/img/structure/B2382544.png)

![6-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-5-oxaspiro[3.4]octane-2-carboxylic acid](/img/structure/B2382546.png)

![(4-Chloro-2-methylphenyl){2-[(3-fluorophenyl)amino]pteridin-4-yl}amine](/img/structure/B2382548.png)

acetate](/img/structure/B2382552.png)

![6-(benzo[d][1,3]dioxol-5-yl)-2-(2-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)ethyl)pyridazin-3(2H)-one](/img/structure/B2382554.png)

![N-(tert-butyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2382558.png)